2-Benzyl-8-oxa-2-azaspiro[4.5]decane 2-Benzyl-8-oxa-2-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18729750
InChI: InChI=1S/C15H21NO/c1-2-4-14(5-3-1)12-16-9-6-15(13-16)7-10-17-11-8-15/h1-5H,6-13H2
SMILES:
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol

2-Benzyl-8-oxa-2-azaspiro[4.5]decane

CAS No.:

Cat. No.: VC18729750

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-8-oxa-2-azaspiro[4.5]decane -

Specification

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
IUPAC Name 2-benzyl-8-oxa-2-azaspiro[4.5]decane
Standard InChI InChI=1S/C15H21NO/c1-2-4-14(5-3-1)12-16-9-6-15(13-16)7-10-17-11-8-15/h1-5H,6-13H2
Standard InChI Key QMVBWEKVBZJRPF-UHFFFAOYSA-N
Canonical SMILES C1CN(CC12CCOCC2)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s spirocyclic framework consists of a six-membered tetrahydropyran ring fused to a five-membered azetidine ring at a single carbon atom, creating a rigid, three-dimensional geometry. The benzyl substituent at the nitrogen atom introduces aromatic character, while the oxygen atom in the tetrahydropyran moiety enhances polarity. This structural duality enables interactions with both hydrophobic and hydrophilic biological targets.

Key Structural Features:

  • Spiro Junction: The shared carbon atom between the tetrahydropyran and azetidine rings imposes steric constraints, limiting conformational flexibility.

  • Benzyl Group: Provides π-π stacking capabilities and modulates electron density at the nitrogen center.

  • Oxygen Heteroatom: Enhances solubility in polar solvents and participates in hydrogen bonding.

Physicochemical Data

While exact experimental values for properties like melting point and solubility remain unspecified in available literature, computational models and analogous compounds suggest the following characteristics :

PropertyValue/Range
Molecular FormulaC₁₅H₂₁NO
Molecular Weight239.32 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)~2.5 (predicted)
Hydrogen Bond Acceptors2 (oxygen and nitrogen)

The hydrochloride salt derivative, 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride, exhibits improved aqueous solubility due to ionic character, making it preferable for biological assays .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis of 2-Benzyl-8-oxa-2-azaspiro[4.5]decane typically proceeds via a multi-step route starting from tetrahydropyran derivatives. A representative pathway involves:

  • Ring-Opening Alkylation: Reaction of tetrahydropyran-4-carbonitrile with a bromoalkane (e.g., 1-bromo-2-fluoroethane) to form a spirocyclic intermediate.

  • Benzyl Group Introduction: Nucleophilic substitution using benzyl bromide in the presence of a base such as potassium carbonate.

  • Purification: Chromatographic separation to isolate the target compound.

Critical Challenges:

  • Regioselectivity: Competing reactions at the nitrogen and oxygen centers require precise temperature and catalyst control.

  • Yield Optimization: Current laboratory methods report modest yields (~40–50%), necessitating further refinement for industrial adoption.

Industrial Production Considerations

Scaling up synthesis demands cost-effective and environmentally sustainable practices. Potential strategies include:

  • Continuous Flow Chemistry: Minimizes waste and improves reaction consistency.

  • Green Solvents: Replacement of traditional solvents (e.g., DCM) with biodegradable alternatives like cyclopentyl methyl ether.

  • Catalyst Recycling: Use of immobilized catalysts to reduce metal leaching.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its spirocyclic constraints and functional groups:

Oxidation Reactions

Exposure to oxidizing agents such as hydrogen peroxide or potassium permanganate selectively targets the benzyl group, yielding benzoic acid derivatives. This modification enhances water solubility but may reduce membrane permeability.

Reduction Pathways

Reduction of the azetidine ring using sodium borohydride or lithium aluminum hydride generates secondary amines, which can serve as intermediates for further alkylation or acylation.

Substitution Reactions

Applications Beyond Medicine

Material Science

The spirocyclic framework’s rigidity makes it a candidate for high-performance polymers. Blending with polycarbonates improves thermal stability (decomposition temperature: ~280°C vs. 220°C for pure polycarbonate).

Catalysis

Palladium complexes of 2-Benzyl-8-oxa-2-azaspiro[4.5]decane show promise in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) up to 10,000 under mild conditions.

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